molecular formula C23H18N2O4 B14972322 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B14972322
M. Wt: 386.4 g/mol
InChI Key: UXKFGTWLRVZINV-UHFFFAOYSA-N
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Description

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is notable for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenylquinoline-3-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-29-17-11-7-8-15(14-17)24-22(27)20-21(26)18-12-5-6-13-19(18)25(23(20)28)16-9-3-2-4-10-16/h2-14,26H,1H3,(H,24,27)

InChI Key

UXKFGTWLRVZINV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

Origin of Product

United States

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